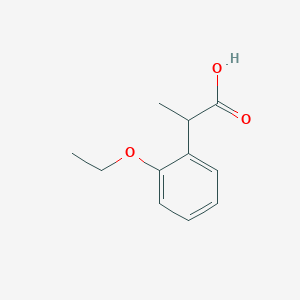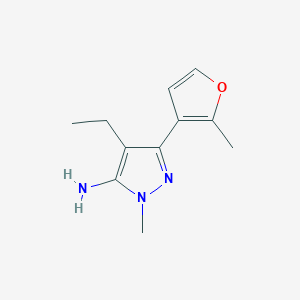
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its unique substitution pattern, which includes an ethyl group, a methyl group, and a 2-methylfuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route is as follows:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran, ethyl hydrazine, and methyl iodide.
Formation of Intermediate: The first step involves the reaction of 2-methylfuran with ethyl hydrazine under reflux conditions to form an intermediate hydrazone.
Cyclization: The intermediate hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Substitution: The final step involves the methylation of the pyrazole ring using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Ethyl-1-methyl-3-phenyl-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a 2-methylfuran moiety.
4-Ethyl-1-methyl-3-(2-thienyl)-1h-pyrazol-5-amine: Contains a thiophene ring instead of a furan ring.
4-Ethyl-1-methyl-3-(2-pyridyl)-1h-pyrazol-5-amine: Features a pyridine ring in place of the furan ring.
Uniqueness
The presence of the 2-methylfuran moiety in 4-Ethyl-1-methyl-3-(2-methylfuran-3-yl)-1h-pyrazol-5-amine imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C11H15N3O |
|---|---|
分子量 |
205.26 g/mol |
IUPAC名 |
4-ethyl-2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-5-6-15-7(9)2/h5-6H,4,12H2,1-3H3 |
InChIキー |
POLRNWDDPZDCCI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C2=C(OC=C2)C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


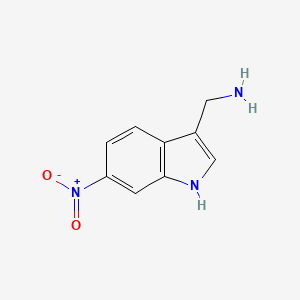
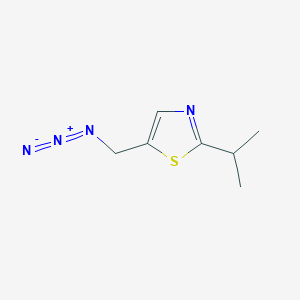
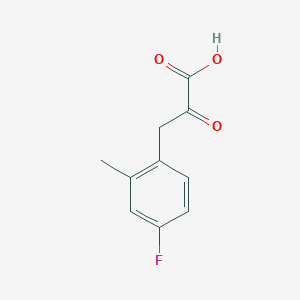
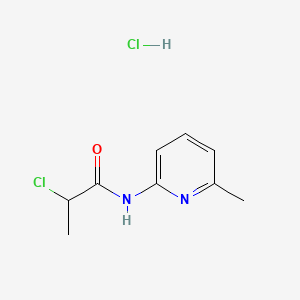
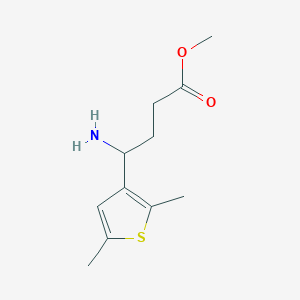
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
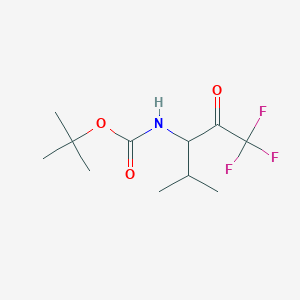
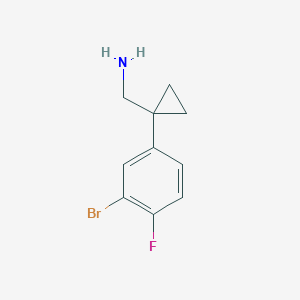
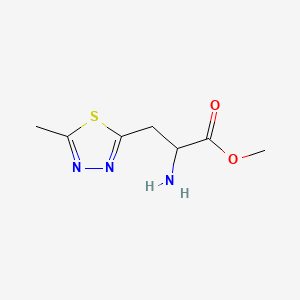

![2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
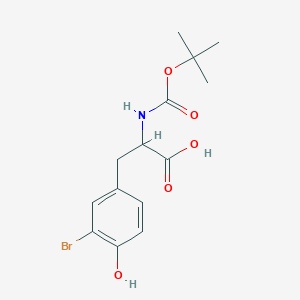
![[(Benzylamino)(4-acetamidophenyl)methyl]phosphonic acid](/img/structure/B13540368.png)
